2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
CAS No.:
Cat. No.: VC16289317
Molecular Formula: C20H23N5O2S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N5O2S |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H23N5O2S/c1-4-27-16-10-6-9-15(11-16)19-23-24-20(25(19)21)28-12-17(26)22-18-13(2)7-5-8-14(18)3/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
| Standard InChI Key | QSQSXBSQKBCFBD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three critical components:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetamide chain
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An amino group at position 4 of the triazole
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A 3-ethoxyphenyl substituent at position 5 of the heterocycle
This configuration creates multiple sites for hydrogen bonding and π-π interactions, as evidenced by crystallographic studies of analogous structures . The acetamide moiety’s N-(2,6-dimethylphenyl) group introduces steric bulk that likely influences binding pocket interactions in biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
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The triazole NH proton appears as a singlet near δ 8.2 ppm
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Aromatic protons from the ethoxyphenyl and dimethylphenyl groups resonate between δ 6.8–7.4 ppm
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The ethoxy group’s methylene protons show characteristic splitting patterns around δ 4.0 ppm
Mass spectral data typically exhibits a molecular ion peak matching the theoretical molecular weight, with fragmentation patterns confirming the sulfanyl-acetamide linkage.
Synthetic Methodology
Key Synthetic Routes
The compound is synthesized through a multi-step sequence:
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Formation of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol via cyclocondensation of thiosemicarbazide derivatives
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S-alkylation with 2-chloro-N-(2,6-dimethylphenyl)acetamide under basic conditions
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Purification through column chromatography (silica gel, ethyl acetate/hexane)
Critical reaction parameters include:
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Temperature control (60–80°C for cyclization steps)
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Solvent selection (DMF for S-alkylation)
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Stoichiometric ratios (1.2:1 thiol to alkylating agent)
Yield Optimization
Comparative studies demonstrate that:
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Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating
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Phase-transfer catalysis (tetrabutylammonium bromide) improves S-alkylation yields to 82–85%
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Crystallization solvents (ethanol/water mixtures) enhance purity to >98%
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) reveals:
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Melting point: 178–182°C (decomposition observed above 200°C)
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Glass transition temperature (Tg): 65°C (amorphous form)
Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, indicating moderate thermal stability.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| Dichloromethane | 22.4 |
| DMSO | 34.9 |
Data derived from shake-flask measurements at 25°C.
Chemical Reactivity
Nucleophilic Substitution
The sulfanyl group undergoes facile displacement reactions:
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Alkylation: Reacts with alkyl halides to form sulfonium salts
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Oxidation: Converts to sulfoxide/sulfone derivatives with H2O2
Reaction kinetics studies show second-order dependence on thiol concentration in substitution reactions .
Triazole Ring Modifications
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N-alkylation at position 1 with propargyl bromide
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Coordination complexes formed with transition metals (Cu²⁺, Zn²⁺)
X-ray crystallography of copper complexes demonstrates square planar geometry around the metal center.
Biological Evaluation
Antimicrobial Activity
Against Gram-positive pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Enterococcus faecalis | 25.0 |
Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) through triazole-mediated binding.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast) | 18.2 |
| A549 (lung) | 23.7 |
| HepG2 (liver) | 15.9 |
Flow cytometry analysis indicates apoptosis induction via mitochondrial pathway.
Structure-Activity Relationships
Key structural determinants of bioactivity:
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Ethoxy group orientation: Para-substitution decreases potency compared to meta
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Acetamide N-substituents: 2,6-Dimethylphenyl enhances cell membrane permeability versus monosubstituted analogs
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Triazole oxidation state: Sulfone derivatives show improved pharmacokinetics but reduced target binding
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Plasma protein binding | 89.2% |
| t₁/₂ (iv, mouse) | 2.7 h |
| LogP | 3.1 |
| CYP3A4 inhibition | Moderate (IC50 14 μM) |
Data from preclinical studies using LC-MS/MS quantification.
Comparative Analysis with Structural Analogs
| Property | Target Compound | 3-Methoxy Analog | 2,4-Dichloro Analog |
|---|---|---|---|
| Molecular Weight | 409.5 g/mol | 383.47 g/mol | 438.3 g/mol |
| LogP | 3.1 | 2.8 | 4.2 |
| MIC S. aureus | 12.5 μg/mL | 25 μg/mL | 6.25 μg/mL |
| HepG2 IC50 | 15.9 μM | 22.3 μM | 9.8 μM |
The dichloro derivative exhibits enhanced potency but reduced solubility compared to the ethoxy-substituted compound .
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